2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
Overview
Description
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is a chemical compound that belongs to the class of organic compounds known as dioxolanes. These compounds contain a 1,3-dioxolane ring, which is a saturated three-carbon ring with two oxygen atoms. The specific structure of 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane suggests that it has a nitro group attached to the phenyl ring, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related dioxolane compounds has been explored in various studies. For instance, the paper titled "2-(2-Nitroethyl)1,3-Dioxolane as Reagent for 3-Oxopropyl Anion Synthon: A New Route to Jasmonoid and Prostaglandin Intermediates" discusses a versatile reagent for synthesizing intermediates for jasmonoids and prostaglandins . Although this paper does not directly describe the synthesis of 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane, the methodologies such as nitro-aldol condensation and denitration sequences could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives can be complex and is often determined using techniques such as X-ray diffraction. For example, the paper "Synthesis and Crystal Structure of 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane" provides insights into the crystal structure of a similar compound, which could offer clues about the structural aspects of 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane . The monoclinic crystal system and space group parameters could be comparable if the compounds share structural similarities.
Chemical Reactions Analysis
The reactivity of dioxolane compounds with various reagents can lead to a range of products. The paper "Reaction of 2-aryl-1,3-dioxolanes with nitroacetic ester" shows that 2-phenyl-1,3-dioxolane and its derivatives can react with nitroacetic ester to yield methyl esters of α-nitrocinnamic acids . This suggests that 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane might also undergo similar reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure. While specific data on 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane is not provided, the paper "Synthesis of New {2-[3(4)-Nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl-4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl) Benzoates" describes the synthesis and properties of closely related compounds . These properties include reactivity with amines and anhydrides, which could be relevant to the compound .
Scientific Research Applications
-
m-Aryloxy Phenols
- Field : Chemistry, Material Science .
- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Ethyl 2-methylpropanoate
- Field : Thermophysics .
- Application : This compound is studied for its thermophysical properties .
- Methods : The NIST/TRC Web Thermo Tables (WTT) provides a collection of critically evaluated thermodynamic property data for pure compounds .
- Results : For this compound, WTT contains critically evaluated recommendations for various properties like triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
properties
IUPAC Name |
2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSLCFXSWWJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303574 | |
Record name | 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
CAS RN |
51226-13-2 | |
Record name | 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51226-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159116 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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